Cas no 1566419-91-7 (4-(3,3,3-trifluoropropyl)-1,3-thiazol-2-amine)

4-(3,3,3-Trifluoropropyl)-1,3-thiazol-2-amine is a fluorinated thiazole derivative with potential applications in pharmaceutical and agrochemical research. The presence of the trifluoropropyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate for designing bioactive compounds. The thiazole core contributes to its versatility in heterocyclic chemistry, enabling further functionalization. This compound may serve as a key building block for developing novel inhibitors or ligands due to its structural rigidity and electron-withdrawing properties. Its well-defined synthetic pathway allows for consistent purity and scalability, supporting its use in medicinal chemistry and material science applications.
4-(3,3,3-trifluoropropyl)-1,3-thiazol-2-amine structure
1566419-91-7 structure
Product Name:4-(3,3,3-trifluoropropyl)-1,3-thiazol-2-amine
CAS No:1566419-91-7
MF:C6H7F3N2S
MW:196.193390130997
CID:5967873
PubChem ID:112562151
Update Time:2025-06-14

4-(3,3,3-trifluoropropyl)-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(3,3,3-trifluoropropyl)-1,3-thiazol-2-amine
    • EN300-1932197
    • 1566419-91-7
    • Inchi: 1S/C6H7F3N2S/c7-6(8,9)2-1-4-3-12-5(10)11-4/h3H,1-2H2,(H2,10,11)
    • InChI Key: UAIDYTYWTQUMPV-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)CCC(F)(F)F

Computed Properties

  • Exact Mass: 196.02820389g/mol
  • Monoisotopic Mass: 196.02820389g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 67.2Ų

4-(3,3,3-trifluoropropyl)-1,3-thiazol-2-amine Pricemore >>

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Additional information on 4-(3,3,3-trifluoropropyl)-1,3-thiazol-2-amine

Research Brief on 4-(3,3,3-trifluoropropyl)-1,3-thiazol-2-amine (CAS: 1566419-91-7): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research

The compound 4-(3,3,3-trifluoropropyl)-1,3-thiazol-2-amine (CAS: 1566419-91-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, highlighting its synthesis, biological activity, and emerging applications in drug discovery.

Recent studies have focused on the synthesis and optimization of 4-(3,3,3-trifluoropropyl)-1,3-thiazol-2-amine, leveraging modern organic chemistry techniques such as microwave-assisted synthesis and flow chemistry. These methods have improved yield and purity, making the compound more accessible for further biological evaluation. The trifluoropropyl moiety is particularly noteworthy, as it enhances metabolic stability and bioavailability, which are critical for drug development.

In terms of biological activity, preliminary in vitro studies have demonstrated that 4-(3,3,3-trifluoropropyl)-1,3-thiazol-2-amine exhibits promising inhibitory effects on specific kinase targets implicated in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported its efficacy as a selective inhibitor of JAK3 kinase, with an IC50 value in the nanomolar range. This finding suggests potential applications in autoimmune diseases and certain cancers.

Further investigations into the compound's mechanism of action have utilized X-ray crystallography and molecular docking simulations. These studies reveal that the thiazol-2-amine core interacts with key amino acid residues in the ATP-binding pocket of target kinases, while the trifluoropropyl group contributes to hydrophobic interactions, enhancing binding affinity. Such insights are invaluable for structure-activity relationship (SAR) optimization.

Beyond kinase inhibition, recent research has explored the compound's utility in proteolysis-targeting chimeras (PROTACs). A 2024 study in ACS Chemical Biology demonstrated its incorporation into PROTAC molecules designed to degrade oncogenic proteins, showcasing its versatility in targeted protein degradation strategies. This application aligns with the growing interest in small-molecule degraders as next-generation therapeutics.

In conclusion, 4-(3,3,3-trifluoropropyl)-1,3-thiazol-2-amine (CAS: 1566419-91-7) represents a versatile scaffold with significant potential in drug discovery. Its unique chemical properties, coupled with promising biological activity, position it as a valuable tool for both academic and industrial research. Future studies should focus on in vivo validation and further SAR optimization to unlock its full therapeutic potential.

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